Androstenediol dipropionate

描述

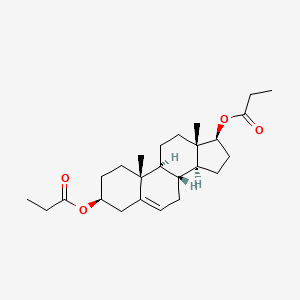

Structure

3D Structure

属性

CAS 编号 |

2297-30-5 |

|---|---|

分子式 |

C25H38O4 |

分子量 |

402.6 g/mol |

IUPAC 名称 |

[(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-propanoyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |

InChI |

InChI=1S/C25H38O4/c1-5-22(26)28-17-11-13-24(3)16(15-17)7-8-18-19-9-10-21(29-23(27)6-2)25(19,4)14-12-20(18)24/h7,17-21H,5-6,8-15H2,1-4H3/t17-,18-,19-,20-,21-,24-,25-/m0/s1 |

InChI 键 |

ZDDFOEZPFDWEQS-YMKPZFJOSA-N |

SMILES |

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)CC)C)C |

手性 SMILES |

CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4OC(=O)CC)C)C |

规范 SMILES |

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)CC)C)C |

其他CAS编号 |

2297-30-5 |

同义词 |

5 Androstene 3,17 diol 5 Androstene 3beta 17beta Diol 5-Androstene-3,17-diol 5-Androstene-3beta-17beta-Diol Androst 5 ene 3 beta,17 beta Diol Androst 5 ene 3,17 diol Androst-5-ene-3 beta,17 beta-Diol Androst-5-ene-3,17-diol Androstenediol Bisexovister delta 5 Androstene 3 beta,17 beta Diol Delta 5 Androstenediol delta 5-Androstene-3 beta,17 beta-Diol Delta 5-Androstenediol Hermaphrodiol |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Controlled Synthesis of Androstenediol (B1197431) Dipropionate

The synthesis of androstenediol dipropionate is primarily achieved through the esterification of 5-androstenediol. This process involves the reaction of the hydroxyl groups at the C3 and C17 positions of the steroid with a suitable propionylating agent.

Reaction Conditions and Reagents

The esterification reaction to form this compound typically employs 5-androstenediol as the starting substrate. The key reagents are acylating agents such as propionyl chloride or propionic anhydride (B1165640), which provide the propionate (B1217596) functional groups. mdpi.com The choice of base and solvent is crucial for the reaction's success. Pyridine (B92270) is often used as both a solvent and a catalyst, facilitating the reaction by activating the acylating agent and neutralizing the acidic byproduct (hydrochloric acid) when propionyl chloride is used. mdpi.com

The reaction temperature is a critical parameter. For instance, a common procedure involves adding propionyl chloride to a solution of 5-androstenediol in pyridine at a reduced temperature of -5 °C, followed by warming to room temperature and stirring overnight. mdpi.com This controlled temperature management helps to prevent side reactions. In other protocols, particularly with the related compound methandriol, optimal yields for dipropionate ester formation are achieved at temperatures between 60–70°C.

Following the reaction, a workup procedure is necessary to isolate the crude product. This typically involves quenching excess reagents with an aqueous solution like sodium bicarbonate and extracting the product into an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).

Table 1: Typical Reagents and Conditions for this compound Synthesis

| Parameter | Description | Source |

|---|---|---|

| Starting Material | 5-Androstenediol | mdpi.com |

| Acylating Agent | Propionyl chloride or Propionic anhydride | mdpi.com |

| Base/Catalyst | Pyridine | mdpi.com |

| Solvent | Pyridine, Dichloromethane | mdpi.com |

| Temperature | -5 °C to Room Temperature, or 60-70 °C | mdpi.com |

| Workup | Quenching with aqueous sodium bicarbonate, extraction with organic solvent |

Yield Optimization and Purity Considerations for Research

Optimizing the yield and ensuring high purity are paramount for obtaining reliable data in research applications. Yields for the synthesis of this compound can be high, with reports of up to 92% when using pyridine as the base instead of triethylamine, which was found to produce a complex mixture of products. mdpi.com

To achieve high purity suitable for research, several purification techniques are employed after the initial extraction:

Recrystallization : This is a common method for purifying the crude product. Dissolving the product in a hot solvent, such as ethanol (B145695) or hexane, and allowing it to cool slowly induces the formation of pure crystals, leaving impurities behind in the solvent. Purity levels greater than 95% can be achieved through this method.

Chromatographic Methods : For even higher purity, chromatographic techniques are utilized.

Flash Column Chromatography : This technique uses a stationary phase like silica (B1680970) gel and a mobile phase, such as a mixture of ethyl acetate and hexane, to separate the desired compound from byproducts, potentially yielding purity of 99%.

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly with reverse-phase C18 columns, is a powerful analytical tool to validate the purity of the final compound.

Spectroscopic analysis, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, is essential to confirm the structure and successful formation of the ester linkages.

Exploration of Other Androstenediol Derivatives

To investigate the structure-activity relationships of androstenediol, researchers synthesize a variety of esterified analogs and compare them to derivatives of other key steroids like dehydroepiandrosterone (B1670201) (DHEA).

Synthesis of Variously Esterified Androstenediol Analogs

The synthetic methodology used for this compound can be adapted to create other ester derivatives by substituting the acylating agent. For example, 5-androstenediol-3,17-dibutyrate has been synthesized by reacting 5-androstenediol with butyric anhydride in a mixture of toluene (B28343) and pyridine. This reaction yielded the dibutyrate analog in 77% yield after recrystallization from hexane. The synthesis of these different ester analogs allows researchers to study how the length and nature of the ester chain at positions C3 and C17 affect the molecule's biological properties. mdpi.com

Comparative Synthesis of DHEA Derivatives

Table 2: Examples of Synthesized Androstenediol and DHEA Derivatives for Comparative Studies

| Parent Steroid | Synthesized Derivative | Acylating Agent Example | Source |

|---|---|---|---|

| 5-Androstenediol | 5-AED 3,17-dipropionate | Propionyl chloride | mdpi.com |

| 5-Androstenediol | 5-AED 3,17-dibutyrate | Butyric anhydride | mdpi.com |

| DHEA | DHEA 3-propionate | Propionic anhydride/chloride | mdpi.com |

| DHEA | DHEA 3-butanoate | Butyric anhydride/chloride | mdpi.com |

| DHEA | DHEA 3-acetate | Acetic anhydride/chloride | mdpi.com |

Stereochemical Aspects of Androstenediol and its Derivatives in Synthesis

The three-dimensional arrangement of atoms (stereochemistry) in androstenediol and its derivatives is fundamental to their interaction with biological systems. Therefore, controlling the stereochemistry during synthesis is a critical aspect of research.

The synthesis of 5-androstenediol often starts from DHEA, which is reduced at the C17-keto group. This reduction is highly stereospecific, yielding almost exclusively the isomer where the new hydroxyl group at C17 is in the beta (β) orientation. mdpi.com This leads to the formation of (3S,10R,13S,17S)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta-[a]phenanthrene-3,17-diol. mdpi.com

The specific stereochemistry, particularly the 3β,17β-diol configuration, is crucial for the molecule's biological activity. This specific orientation of the hydroxyl groups is essential for proper recognition and interaction with steroid hormone receptors and metabolic enzymes. nih.gov During subsequent esterification to produce derivatives like this compound, these stereocenters are typically preserved. However, challenges such as epimerization (inversion of a stereocenter) can arise under certain reaction conditions, necessitating careful control of the synthetic process to maintain the desired stereochemical integrity.

Advanced Analytical Methodologies in Androstenediol Dipropionate Research

Chromatographic Techniques for Separation and Characterization

Chromatography is an essential laboratory technique for separating the components of a mixture. When coupled with mass spectrometry, it becomes a powerful tool for both the qualitative and quantitative analysis of specific compounds like Androstenediol (B1197431) dipropionate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust method for the analysis of volatile and semi-volatile compounds, including steroids. thermofisher.com It is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org In the context of steroid analysis, the process typically involves several key steps. First, the steroid must be extracted from its matrix. For steroids that are not sufficiently volatile, a derivatization step is required to make them suitable for gas chromatography. nih.gov A common approach is the formation of trimethylsilyl (B98337) (TMS) ethers. nih.gov

Once prepared, the sample is injected into the gas chromatograph, where it is vaporized and separated as it travels through a capillary column. thermofisher.com The separation is based on the compound's boiling point and its interaction with the column's stationary phase. thermofisher.com As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. fda.gov The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," allows for the identification of the compound by comparison to spectral libraries. fda.gov In cases where isomers may produce indistinguishable mass spectra, their different retention times in the chromatograph can aid in tentative identification. fda.gov

Table 1: Typical GC-MS Parameters for Steroid Analysis

| Parameter | Description | Common Setting/Type |

| Column Type | The stationary phase chemistry determines separation characteristics. | 5% diphenyl, 95% dimethylpolysiloxane (e.g., USP G27). fda.gov |

| Derivatization | Chemical modification to increase volatility and thermal stability. | Formation of methyloxime-trimethylsilyl (MO-TMS) ethers. nih.gov |

| Ionization Mode | Method of creating ions from the analyte molecules. | Electron Ionization (EI) at 70 eV. fda.gov |

| Acquisition Mode | Method of data collection by the mass spectrometer. | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification). thermofisher.com |

| Sample Preparation | Extraction of analytes from the matrix. | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). wikipedia.orgnih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for quantifying low-concentration steroids in biological matrices due to its exceptional sensitivity and specificity. nih.gov Unlike GC-MS, LC-MS/MS analyzes compounds in the liquid phase, often eliminating the need for chemical derivatization. medrxiv.org The technique couples a liquid chromatograph, for separation, with a tandem mass spectrometer (most commonly a triple quadrupole), which acts as a highly selective detector. escholarship.org

The process involves extracting the analytes from the sample, often using liquid-liquid extraction with a solvent like methyl tert-butyl ether. nih.govcapes.gov.br The extract is then injected into the LC system, where the compounds are separated on a reversed-phase column. medrxiv.org Upon entering the mass spectrometer, a specific precursor ion (representing the molecule of interest) is selected in the first quadrupole. This ion is then fragmented in a collision cell, and a specific product ion is monitored in the third quadrupole. escholarship.org This process, known as Multiple Reaction Monitoring (MRM), provides very high selectivity, minimizing interference from other compounds in the matrix. medrxiv.org The high specificity of LC-MS/MS allows for low limits of quantification (LLOQ), often in the picogram per milliliter (pg/mL) range. medrxiv.orgnih.gov

Table 2: Example Limits of Quantification (LOQ) for Steroids using LC-MS/MS

| Compound | Matrix | LOQ (ng/mL) | Citation |

| Androstenedione (B190577) | Serum/Plasma | 0.01 | capes.gov.brnih.gov |

| Testosterone (B1683101) | Serum/Plasma | 0.01 | capes.gov.brnih.gov |

| Dehydroepiandrosterone (B1670201) (DHEA) | Serum/Plasma | 0.05 | capes.gov.brnih.gov |

| Estradiol (B170435) | Urine | 0.14 | mdpi.com |

| Cortisol | Urine | 0.40 | mdpi.com |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advance in liquid chromatography. By utilizing columns packed with smaller particles (typically under 2 μm), UPLC systems operate at higher pressures to achieve faster analysis times, greater resolution, and improved sensitivity compared to conventional HPLC systems. mdpi.comchrom-china.com This enhanced performance is particularly advantageous for the analysis of complex mixtures containing multiple steroids, allowing for the simultaneous determination of dozens of compounds in a single, short run. chrom-china.com

The core principles of detection remain the same as LC-MS/MS, typically using a triple quadrupole mass spectrometer in MRM mode for quantification. chrom-china.com The improved chromatographic efficiency of UPLC separates structurally similar steroids more effectively, which is crucial for accurate quantification and reduces the potential for isobaric interferences (compounds with the same mass). annlabmed.org This technology has been successfully applied to the comprehensive analysis of endogenous and exogenous steroids in serum for anti-doping purposes and for quantifying steroids in sports nutrition products. chrom-china.comnih.gov

Table 3: Performance Comparison: UPLC-MS/MS vs. Conventional LC-MS/MS

| Feature | UPLC-MS/MS | Conventional LC-MS/MS |

| Particle Size | < 2 μm | 3-5 μm |

| Analysis Time | Shorter (e.g., < 10 minutes). mdpi.comannlabmed.org | Longer. |

| Peak Resolution | Higher. chrom-china.com | Lower. |

| Sensitivity | Generally higher. mdpi.com | Generally lower. |

| System Pressure | Higher. | Lower. |

The analysis of Androstenediol dipropionate and related compounds is often required in complex research matrices such as serum, plasma, and urine, as well as in consumer products like dietary supplements. nih.govnih.govchrom-china.com Each matrix presents unique challenges. Biological fluids like plasma and urine contain numerous endogenous substances that can interfere with analysis. capes.gov.brmdpi.com For instance, urine contains steroid conjugates (glucuronides and sulfates) that must first be chemically or enzymatically hydrolyzed before extraction and analysis. nih.gov

Sample preparation is a critical step to remove interferences and concentrate the analytes. Common techniques include:

Liquid-Liquid Extraction (LLE): Uses an organic solvent to separate hydrophobic analytes from the aqueous sample. escholarship.org

Solid-Phase Extraction (SPE): Employs a solid sorbent to selectively adsorb either the analytes or the interferences, which are then washed away. nih.gov

Protein Precipitation: Used for serum or plasma to remove proteins, often by adding a solvent like acetonitrile (B52724). dovepress.com

The choice of method depends on the analyte's properties, the matrix, and the required sensitivity. For example, a method for detecting 60 different steroid hormones in sports nutrition foods used a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by UPLC-MS/MS analysis. chrom-china.com In clinical and anti-doping research, methods are validated to detect steroids and their metabolites in plasma and urine down to very low concentrations. nih.govcapes.gov.br

Spectroscopic Approaches for Structural Elucidation of Research Intermediates and Products

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are indispensable for determining the precise chemical structure of unknown compounds, such as synthesis intermediates or novel metabolites.

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of less than 5 parts per million). nih.govlcms.cz This capability distinguishes HRMS from standard (low-resolution) mass spectrometers. nih.gov The precise mass measurement allows for the determination of a compound's elemental formula, which is a critical piece of information for identifying an unknown substance. nih.govresearchgate.net

Unlike triple quadrupole systems that target specific, predefined mass transitions, HRMS instruments can operate in a full-scan mode, collecting data on all ions within a specified mass range. lcms.cz This allows for retrospective data analysis, where a dataset can be re-examined for compounds that were not targeted during the initial acquisition. Furthermore, by analyzing the accurate mass of fragment ions generated in the mass spectrometer, researchers can piece together the structure of a molecule. researchgate.net This makes HRMS an invaluable tool for characterizing research intermediates, identifying metabolites, and screening for unknown compounds without the need for a certified reference standard for each one. nih.govresearchgate.net

Table 4: Key Advantages of HRMS in Structural Elucidation

| Advantage | Description |

| Accurate Mass Measurement | Enables determination of the elemental formula of a parent ion and its fragments. nih.gov |

| High Resolving Power | Ability to distinguish between ions with very similar mass-to-charge ratios (isobars). nih.gov |

| Full Scan Sensitivity | Allows for the detection and identification of unexpected or unknown compounds in a sample. lcms.cz |

| Retrospective Analysis | Acquired data can be mined later for information on compounds not originally targeted. |

| Structural Confirmation | Fragmentation patterns, combined with accurate mass, provide high confidence in structural assignments. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the structural elucidation of organic molecules, providing profound insights into the three-dimensional arrangement of atoms. In the context of this compound, which possesses multiple stereocenters, NMR is indispensable for confirming its specific stereochemical configuration. The precise spatial arrangement of substituents on the steroid nucleus is critical, and NMR allows for the unambiguous assignment of these configurations.

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary methods used. The ¹H NMR spectrum provides information about the chemical environment of each proton. For this compound, characteristic signals would include those from the two propionate (B1217596) ester groups, alongside the complex multiplet signals from the protons on the tetracyclic steroid core. For instance, the methyl protons of the propionate groups would likely appear as triplets in a distinct region of the spectrum.

Two-dimensional (2D) NMR techniques, particularly Correlation Spectroscopy (COSY), are instrumental in stereochemical analysis. longdom.org COSY identifies correlations between protons that are coupled to each other, allowing for the mapping of proton-proton connectivities throughout the molecule. longdom.org By analyzing the cross-peaks in a COSY spectrum, researchers can trace the coupling network and confirm the relative stereochemistry of protons at the chiral centers. This is crucial for distinguishing between different diastereomers, which may exhibit unique correlation patterns based on their distinct spatial arrangements. longdom.org For example, the coupling constants (J-values) between adjacent protons, which can be accurately measured from high-resolution 1D or 2D spectra, are highly dependent on the dihedral angle between them, providing direct evidence for their relative orientation (e.g., axial vs. equatorial).

While specific NMR data for this compound is not widely published, data for structurally similar compounds like 1α-OH-androstenedione provides a reference for expected chemical shifts. researchgate.net The analysis would involve comparing observed chemical shifts and coupling constants to established data for steroid isomers to confirm the stereochemical integrity of the this compound sample. researchgate.netmdpi.com

Table 1: Representative ¹H NMR Chemical Shift Ranges for Steroid Moieties This table is illustrative and based on general knowledge of steroid NMR spectroscopy.

| Proton Type | Typical Chemical Shift (ppm) |

|---|---|

| Angular Methyl (C18, C19) | 0.7 - 1.3 |

| Propionate Methylene (-O-CO-CH₂ -CH₃) | 2.1 - 2.5 |

| Propionate Methyl (-O-CO-CH₂-CH₃ ) | 1.0 - 1.2 |

| Protons on ester-bearing carbons (H-3, H-17) | 4.5 - 5.2 |

| Vinylic Proton (H-5) | 5.2 - 5.6 |

Data compiled from general principles and reference spectra. orgchemboulder.com

Sample Preparation Protocols for Analytical Studies

The accuracy and reliability of any quantitative or qualitative analysis of this compound heavily depend on the sample preparation protocol. This multi-step process is designed to extract the analyte from its matrix, remove interfering substances, and concentrate it to a level suitable for detection by analytical instrumentation. rsc.orgresearchgate.net

Extraction Techniques (e.g., QuEChERS, Solid Phase Extraction)

The initial step in sample preparation is the extraction of the analyte from the sample matrix, which can range from biological fluids like plasma and urine to various tissues. researchgate.netbritannica.com Two prominent and effective techniques for this purpose are Solid Phase Extraction (SPE) and the QuEChERS method.

Solid Phase Extraction (SPE) is a widely used technique that separates compounds based on their physical and chemical properties. rsc.orgmdpi.com It involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. thermofisher.com Interfering substances can be washed away, and the purified analyte is then eluted with a different solvent. For nonpolar steroids like this compound, reversed-phase SPE using a C18 sorbent is common. rsc.org This method is highly effective for cleaning up complex biological samples and can be automated for high-throughput analysis. thermoscientific.fr

QuEChERS stands for Q uick, E asy, C heap, E ffective, R ugged, and S afe. Originally developed for pesticide analysis in food, its application has expanded to many other analyte-matrix combinations, including steroids. mdpi.comrestek.compandawainstitute.com The process typically involves two steps:

Extraction/Partitioning : The sample is homogenized with an organic solvent (commonly acetonitrile) and a mixture of salts (e.g., magnesium sulfate (B86663), sodium chloride, and citrate (B86180) buffers). mdpi.comthermofisher.com The salts induce phase separation between the aqueous and organic layers and help drive the analytes into the acetonitrile layer.

Dispersive SPE (dSPE) Cleanup : An aliquot of the acetonitrile extract is mixed with a small amount of sorbent (e.g., magnesium sulfate to remove water and primary secondary amine (PSA) to remove sugars and fatty acids) to remove matrix interferences. restek.com

The choice between SPE and QuEChERS often depends on the sample matrix, the number of samples, and the specific analytical goals.

Table 2: Comparison of SPE and QuEChERS Extraction Techniques

| Feature | Solid Phase Extraction (SPE) | QuEChERS |

|---|---|---|

| Principle | Analyte partitions between a solid sorbent and liquid sample passed through a cartridge. | Liquid-liquid partitioning enhanced by salting-out, followed by dispersive cleanup. |

| Selectivity | High; can be tailored by choosing specific sorbent chemistries (e.g., C18, ion-exchange). mdpi.com | Generally lower, but effective for broad-spectrum analysis. |

| Speed/Throughput | Can be slower per sample but is highly amenable to automation for high throughput. thermoscientific.fr | Very fast for single samples or small batches ("Quick" and "Easy"). mdpi.com |

| Solvent Usage | Generally requires more solvent for conditioning, washing, and elution steps. | Uses smaller volumes of solvent, making it more environmentally friendly. |

| Common Applications | Cleaning complex biological matrices like plasma, urine, and tissue homogenates. rsc.orgthermofisher.com | Widely used for food and environmental samples; increasingly adapted for biological matrices. restek.compandawainstitute.com |

Derivatization Strategies for Enhanced Detectability (e.g., Trimethylsilyl Derivatives)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), many steroids require chemical modification, or derivatization, to improve their analytical characteristics. sigmaaldrich.comjfda-online.com Steroids containing polar functional groups, such as hydroxyl groups, are often not volatile enough and can be thermally unstable, leading to poor chromatographic peak shape and low sensitivity. sigmaaldrich.com Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives. fu-berlin.de

A very common derivatization strategy for steroids is trimethylsilylation . This reaction replaces the active hydrogen of a hydroxyl group with a trimethylsilyl (TMS) group. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS). researchgate.net The resulting TMS ethers are significantly more volatile and stable at the high temperatures used in GC analysis. fu-berlin.de This process leads to sharper chromatographic peaks, reduced analyte adsorption in the GC system, and improved detection sensitivity. jfda-online.com The derivatization reaction conditions, including temperature and time, must be optimized to ensure the reaction goes to completion. sigmaaldrich.comresearchgate.net

Table 3: Common Silylating Reagents for Steroid Derivatization

| Reagent | Abbreviation | Key Characteristics |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silylating agent, often used with a catalyst (e.g., 1% TMCS) to enhance reactivity. researchgate.net |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile of the silyl-acetamide reagents; its byproducts are also highly volatile, reducing interference in the chromatogram. jfda-online.comresearchgate.net |

| Trimethylchlorosilane | TMCS | Typically used as a catalyst in small amounts with other silylating agents to increase their reactivity. researchgate.net |

Purification Methods for Research Samples

Following initial extraction, research samples of this compound often require further purification to remove co-extracted compounds that may interfere with subsequent analysis or bioassays. researchgate.netoup.com High purity is essential for accurate spectroscopic characterization and for in-vitro or in-vivo studies. Chromatographic techniques are the cornerstone of this purification process. britannica.com

Column Chromatography is a classic method used for purifying compounds on a preparative scale. An extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel for normal-phase or C18-bonded silica for reversed-phase), and a solvent (the mobile phase) is passed through the column. Compounds separate based on their differential affinities for the stationary and mobile phases. Fractions are collected and analyzed to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution and speed compared to traditional column chromatography. oup.comoup.com It is a versatile technique that can be used for both analytical quantification and preparative purification. By selecting the appropriate column (e.g., reversed-phase C18) and optimizing the mobile phase composition, HPLC can effectively separate this compound from structurally similar steroids and other impurities. oup.com The purified fraction corresponding to the analyte can be collected for further research. The combination of different chromatographic steps, such as SPE followed by HPLC, is often necessary to achieve the high degree of purity required for research applications. oup.comoup.com

Molecular and Cellular Mechanisms of Androstenediol Dipropionate in Vitro Studies

Steroid Receptor Binding and Activation Profiles

The interaction of Androstenediol (B1197431) dipropionate with steroid receptors is mediated by its active form, 5-androstenediol. This metabolite exhibits a distinct profile of binding and activation across different nuclear receptors.

Estrogen Receptor Alpha (ERα) and Beta (ERβ) Interaction

5-androstenediol is an agonist for both estrogen receptor subtypes, ERα and ERβ. nih.gov Its interaction is crucial for its estrogenic effects, which have been studied in various cell types.

In vitro studies have characterized the binding properties of 5-androstenediol. While it acts as an agonist on both ERα and ERβ, it demonstrates a notable preference for ERβ. Research indicates that 5-androstenediol is approximately three-fold more selective for ERβ compared to ERα. nih.gov This selectivity is attributed to subtle differences in the van der Waals interactions within the ligand-binding pockets of the two receptor subtypes, which are mediated by non-conserved amino acid residues. nih.gov

Crystallographic studies have revealed that upon binding, 5-androstenediol stabilizes the active conformation of both ERα and ERβ. nih.gov This conformational change is analogous to that induced by the primary estrogen, estradiol (B170435) (E2). The stabilization of the active state allows for the recruitment of coactivator proteins to the activation function 2 (AF2) surface of the receptor, a critical step for initiating the transcription of target genes. nih.gov

Androgen Receptor (AR) Binding Characteristics

5-androstenediol also functions as a ligand for the androgen receptor (AR), where it exhibits partial agonist and antagonist activities. nih.gov Studies using MDA-MB-453 and LNCaP cells have shown that 5-androstenediol binds to the full-length endogenous androgen receptor with an affinity in the range of 30-70 nM. nih.gov

In certain cellular contexts, such as prostate cancer cells, the androgenic effect is amplified through metabolic conversion. 5-androstenediol can be oxidized to dihydrotestosterone (B1667394) (DHT), a significantly more potent androgen, by enzymes like 17β-hydroxysteroid dehydrogenase 6 (17β-HSD6). nih.govaacrjournals.org This intratumoral bioconversion leads to strong AR transactivation and promotes cell growth. nih.govaacrjournals.org

Investigation of Other Nuclear and Membrane Receptors (e.g., PPARs, PXRs, CARs, RXRs)

The interaction of 5-androstenediol extends beyond the classical steroid receptors. Its precursor, Dehydroepiandrosterone (B1670201) (DHEA), is known to activate Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). mdpi.com The metabolite 5-androstenediol is also believed to regulate hepatic nuclear receptors, including Constitutive Androstane (B1237026) Receptors (CARs) and Pregnane X Receptors (PXRs). researchgate.net However, the precise role and mechanisms of 5-androstenediol in modulating these receptors, as well as others like G protein-coupled estrogen receptor 1 (GPER), require further investigation. mdpi.comresearchgate.net The effects of sex steroid hormones can be mediated not only by intracellular receptors but also by membrane-associated receptors (AR, ERα, ERβ) and transmembrane receptors like the zinc transporter protein 9 (ZIP9) and GPER1. mdpi.com

In Vitro Effects on Cell Proliferation and Viability

Direct in vitro studies on Androstenediol dipropionate have demonstrated cell-type-specific effects on proliferation and viability. Furthermore, research on its active metabolite, 5-androstenediol, provides additional insight into its cellular impact.

This compound itself has shown micromolar cytotoxic activity against human cancer cell lines. mdpi.com In a five-day incubation study, it demonstrated a significant cytostatic effect on HeLa (cervical cancer) and K562 (myelogenous leukemia) cells. mdpi.comdntb.gov.ua Conversely, in the same study, it was found to stimulate the growth of normal human lung fibroblast cells (Wi-38) by 30–50%, indicating cytoprotective properties toward noncancerous cells. mdpi.comdntb.gov.ua

| Cell Line | Cell Type | Observed Effect | Citation |

|---|---|---|---|

| HeLa | Human Cervical Cancer | Cytostatic/Cytotoxic | mdpi.comdntb.gov.ua |

| K562 | Human Myelogenous Leukemia | Cytostatic/Cytotoxic | mdpi.comdntb.gov.ua |

| Wi-38 | Normal Human Lung Fibroblast | Stimulated Growth (30-50%) | mdpi.comdntb.gov.ua |

The proliferative effects are further elucidated by studies on the active metabolite, 5-androstenediol. In human endometrial cell lines (T-HESC and St-T1b), 5-androstenediol treatment leads to increased levels of the proliferation marker KI67 and CYCLIN D1, while decreasing the cell cycle inhibitor p27, thereby promoting cell cycle progression. nih.gov This action is mediated through the activation of ERα and involves the PI3K-AKT and MAPK-ERK1/2 signaling pathways. nih.gov In prostate cancer cell lines like LAPC-4, 5-androstenediol increases cell growth, an effect driven by its conversion to DHT and subsequent AR activation. nih.gov

Cytotoxic Effects on Specific Cancer Cell Lines (e.g., HeLa, K562)

In vitro studies have demonstrated that this compound exhibits cytotoxic activity against certain human cancer cell lines. mdpi.comdntb.gov.uamdpi.comresearcher.liferesearcher.life Specifically, research has shown that this compound, along with other esterified derivatives of 5-AED and dehydroepiandrosterone (DHEA), possesses micromolar cytotoxic activity towards HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cells. mdpi.comdntb.gov.uaresearcher.liferesearcher.life

Notably, the propionic esters of these steroids, including 5-AED 3,17-dipropionate, displayed the most significant cytostatic effect during long-term incubation (five days) with both HeLa and K562 cells. mdpi.comdntb.gov.uamdpi.comresearcher.liferesearcher.life This suggests that the esterification of the parent steroid molecule plays a crucial role in enhancing its anti-cancer properties. The mechanism behind this cytotoxicity is thought to be linked to the inhibition of enzymes crucial for cancer cell proliferation and survival. mdpi.comsemanticscholar.org

Table 1: In Vitro Cytotoxic Effects of this compound

| Cell Line | Effect | Key Findings |

|---|---|---|

| HeLa | Cytotoxic | This compound demonstrates micromolar cytotoxic activity. mdpi.comdntb.gov.uaresearcher.liferesearcher.life The propionic ester form shows a maximal cytostatic effect with prolonged incubation. mdpi.comdntb.gov.uamdpi.comresearcher.liferesearcher.life |

| K562 | Cytotoxic | Similar to HeLa cells, this compound exhibits micromolar cytotoxic activity. mdpi.comdntb.gov.uaresearcher.liferesearcher.life The propionic ester shows a pronounced cytostatic effect over five days. mdpi.comdntb.gov.uamdpi.comresearcher.liferesearcher.life |

Cytoprotective Properties in Normal Cell Lines (e.g., Wi-38)

In stark contrast to its effects on cancer cells, this compound has been shown to possess cytoprotective properties in normal, non-cancerous cell lines. mdpi.comdntb.gov.uanih.gov Studies using the normal human fetal lung fibroblast cell line, Wi-38, revealed that propionic esters of steroids, including 5-AED 3,17-dipropionate, stimulated cell growth by 30–50%. mdpi.comdntb.gov.uamdpi.comresearcher.liferesearcher.lifesemanticscholar.orgnih.govmolaid.com This growth-promoting effect on normal cells highlights a selective action of the compound, potentially making it a candidate for therapies that aim to protect healthy tissues. mdpi.comdntb.gov.uanih.gov

Table 2: In Vitro Cytoprotective Effects of this compound

| Cell Line | Effect | Key Findings |

|---|---|---|

| Wi-38 | Cytoprotective | This compound stimulated the growth of these normal human fetal lung fibroblasts by 30–50%. mdpi.comdntb.gov.uamdpi.comresearcher.liferesearcher.lifesemanticscholar.orgnih.govmolaid.com |

Role of Esterification in Modulating Cellular Responses

The process of esterification, specifically the addition of propionate (B1217596) groups to the 5-androstenediol molecule, appears to be a key factor in modulating its cellular effects. mdpi.comdntb.gov.uanih.gov The synthesis of various derivatives of DHEA and 5-AED through esterification has allowed for the evaluation of how different substituents at the 3-C and 17-C positions influence cytotoxic and cytoprotective actions. mdpi.comdntb.gov.uanih.gov

Research has consistently shown that the propionic esters, such as DHEA 3-propionate and 5-AED 3,17-dipropionate, exhibit the most potent cytotoxic effects against cancer cells while simultaneously promoting the growth of normal cells. mdpi.comdntb.gov.uaresearcher.liferesearcher.life These findings underscore the importance of the propionic substituents in enhancing the desirable therapeutic properties of these steroid molecules, including their antioxidant and immunostimulatory potential. mdpi.comdntb.gov.uasemanticscholar.orgnih.gov

Modulation of Biochemical Pathways and Enzyme Activity (In Vitro)

Impact on Reactive Oxygen Species (ROS) Production and Antioxidant Activity

This compound and related steroid derivatives have demonstrated notable antioxidant activity by reducing the production of reactive oxygen species (ROS). mdpi.comdntb.gov.uasemanticscholar.orgnih.govresearchgate.netresearcher.life In vitro assays using peripheral blood mononuclear cells from healthy volunteers have shown that these synthesized steroid derivatives can decrease ROS production, as measured by a luminol-stimulated chemiluminescence assay. mdpi.comdntb.gov.uasemanticscholar.orgnih.govresearchgate.net

While the highest antioxidant effects were observed with the propionate ester of DHEA, the data collectively suggest that propionic substituents on steroid molecules contribute to their antioxidant properties. mdpi.comdntb.gov.uanih.govresearchgate.net This reduction in ROS is a key aspect of their cytoprotective effects. researchgate.net

Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD)

A proposed mechanism for the cytotoxic action of DHEA and its derivatives on cancerous cells involves the inhibition of glucose-6-phosphate dehydrogenase (G6PD). mdpi.comsemanticscholar.orgub.edu DHEA is a potent uncompetitive inhibitor of mammalian G6PD. mdpi.comsemanticscholar.org This enzyme is critical for the pentose (B10789219) phosphate (B84403) pathway, which provides cancer cells with essential molecules for proliferation, such as nucleotide precursors and NADPH for antioxidant defense. ub.edunih.govmdpi.com By inhibiting G6PD, these steroids can disrupt cancer cell metabolism, leading to an accumulation of ROS and subsequent cell death. mdpi.comsemanticscholar.orgnih.gov

Influence on NADP/NADPH Balance

The inhibition of G6PD by DHEA and its derivatives directly impacts the cellular balance of NADP+ and NADPH. mdpi.comsemanticscholar.org G6PD catalyzes the first and rate-limiting step in the pentose phosphate pathway, which is a major source of NADPH in the cell. ub.edufrontiersin.org NADPH is crucial for maintaining a reduced state within the cell and for various biosynthetic reactions. frontiersin.orgnih.gov By acting as an uncompetitive inhibitor with respect to both NADP+ and glucose-6-phosphate, DHEA reduces the availability of NADPH. mdpi.comsemanticscholar.org This disruption of the NADP/NADPH balance can lead to increased oxidative stress and contribute to the cytotoxic effects observed in cancer cells. mdpi.comsemanticscholar.orgmdpi.com

Enzyme-Mediated Transformations in Cellular Systems

The biological activity of this compound is intrinsically linked to its metabolism within cellular systems. As an esterified steroid, it is considered a prodrug that requires enzymatic cleavage to release its active parent compound, androstenediol. wikipedia.org This transformation is a critical step that dictates the availability of the active hormone to target cells.

In vitro studies using various cell lines have demonstrated that androstenediol can be further metabolized through several enzymatic pathways. For instance, in human breast carcinoma cell lines, androstenedione (B190577), a related compound, is converted to estrogens and testosterone (B1683101). nih.gov The enzymes responsible for these conversions, such as aromatase and 17β-hydroxysteroid dehydrogenase, are also expected to act on androstenediol. nih.govnih.gov Specifically, 17β-hydroxysteroid dehydrogenase can convert androstenediol to testosterone. nih.govmdpi.comdrugbank.com

Furthermore, the enzyme 5α-reductase can convert androstenedione to 5α-androstane-3,17-dione, highlighting another potential metabolic route for androstenediol-derived compounds. nih.govnih.gov The presence and activity of these enzymes can vary significantly between different cell types, leading to cell-specific metabolic profiles and, consequently, varied biological responses. nih.govnih.gov For example, studies with cultured human osteoblast-like cells have shown their capacity to convert androstenedione into the more potent androgens, testosterone and dihydrotestosterone (DHT). nih.gov This conversion is dependent on the substrate availability, as the enzymes' affinities for the substrate are higher than the typical circulating concentrations of androstenedione. nih.gov

The table below summarizes the key enzymes involved in the metabolism of androstenediol and related androgens in cellular systems.

| Enzyme | Action | Precursor | Product |

| Esterases | Hydrolysis | This compound | Androstenediol |

| 17β-Hydroxysteroid Dehydrogenase | Oxidation/Reduction | Androstenediol | Testosterone |

| Aromatase | Aromatization | Androstenedione | Estrone |

| 5α-Reductase | Reduction | Androstenedione | 5α-Androstanedione |

Mechanisms of Action Investigated at the Subcellular Level

The biological effects of androstenediol, released from this compound, are mediated through its interaction with various subcellular components, primarily nuclear receptors. However, evidence also points towards nongenomic actions that occur at the cell membrane.

Upon entering the cell, androgens like testosterone and DHT, which can be formed from androstenediol, bind to the androgen receptor (AR) located in the cytoplasm. wikidoc.orgwikipedia.org This binding induces a conformational change in the receptor, causing the dissociation of heat-shock proteins. wikidoc.orgwikipedia.org The activated steroid-receptor complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as hormone response elements (HREs). wikidoc.orgwikipedia.org This interaction modulates the transcription of target genes, leading to changes in protein synthesis and cellular function. wikidoc.orgwikipedia.org

The following table outlines the classical genomic pathway of androgen action:

| Step | Description |

| Cellular Entry | This compound enters the cell. |

| Enzymatic Conversion | Esterases hydrolyze the dipropionate ester, releasing androstenediol. Androstenediol is further metabolized to active androgens like testosterone. |

| Receptor Binding | Testosterone binds to the androgen receptor (AR) in the cytoplasm. |

| Receptor Activation | The AR undergoes a conformational change, releasing heat-shock proteins. |

| Nuclear Translocation | The hormone-receptor complex moves into the nucleus. |

| Dimerization & DNA Binding | The complex dimerizes and binds to hormone response elements (HREs) on the DNA. |

| Gene Transcription | This binding regulates the transcription of androgen-responsive genes. |

Role of Esterase Activity in Cellular Processing

The initial and obligatory step in the cellular processing of this compound is its hydrolysis by esterases. wikipedia.org Esterases are a broad class of enzymes that cleave ester bonds, and their activity is crucial for converting esterified prodrugs into their pharmacologically active forms. wikipedia.orgdrugbank.com

The dipropionate ester form of androstenediol increases its lipophilicity, which can influence its absorption and distribution. wikipedia.org Once inside the target tissue or cell, ubiquitous esterases rapidly cleave the propionate groups, releasing the active androstenediol molecule. wikipedia.org The rate and extent of this hydrolysis can be a determining factor in the potency and duration of action of the compound.

Studies on other steroid esters, such as beclomethasone (B1667900) dipropionate, have shown that esterases in various tissues, including the lungs and liver, are responsible for their rapid and extensive hydrolysis. drugbank.comdoi.org Carboxylesterases, in particular, are key enzymes in this process. nih.gov The expression and activity of these esterases can vary between tissues, potentially leading to tissue-selective activation of the prodrug. doi.orgresearchgate.net For instance, esterase gene expression has been found to be similar in the lung and liver, suggesting that both organs can contribute to the activation of esterified steroids. doi.org

Nongenomic Effects and Membrane Interactions

In addition to the well-established genomic mechanisms that involve nuclear receptors and gene transcription, steroids can also elicit rapid, nongenomic effects. wikidoc.orgru.nl These effects are too rapid to be explained by changes in gene expression and are thought to be mediated by interactions with cell membrane-associated receptors or by direct physicochemical interactions with the cell membrane. ru.nlmdpi.com

Research on other androgens and estrogens has shown that they can bind to membrane-associated receptors, leading to the rapid activation of intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-Akt pathways. nih.gov For example, androstenediol has been shown to activate the PI3K-AKT and MAPK-ERK1/2 pathways in endometrial cells, an effect that is dependent on transcriptional activity. nih.gov

Structure Activity Relationship Sar Studies of Androstenediol Dipropionate

Influence of Esterification at C-3 and C-17 Positions on Biological Activity

Esterification at the C-3 and C-17 positions of the androstenediol (B1197431) molecule significantly modulates its biological profile. The addition of ester groups, such as propionate (B1217596), alters the compound's physicochemical properties, which in turn affects its absorption, distribution, metabolism, and ultimately, its therapeutic or biological effects.

Comparative Analysis with Parent Androstenediol

Compared to its parent compound, 5-androstenediol (5-AED), androstenediol dipropionate exhibits distinct biological activities. Research indicates that the esterification of 5-AED to form derivatives like this compound can enhance certain effects. For instance, studies have shown that propionic esters of steroids, including 5-AED 3,17-dipropionate, demonstrate a pronounced cytostatic effect on cancer cell lines such as HeLa and K562 during long-term incubation. dntb.gov.uamdpi.com

Conversely, these same derivatives have shown cytoprotective properties toward normal cells, stimulating the growth of Wi-38 cells by 30–50%. dntb.gov.uamdpi.com The parent compound, 5-AED, is an intermediate in the biosynthesis of testosterone (B1683101) from dehydroepiandrosterone (B1670201) (DHEA) and acts as a weak androgen and estrogen. mdpi.com It is known to bind to both androgen and estrogen receptors. mdpi.com The esterification to dipropionate likely alters its receptor affinity and signaling pathways, leading to the observed differences in cellular response.

Effects of Different Ester Groups (e.g., Propionate vs. Butanoate)

The nature of the ester group attached to the androstenediol skeleton is a critical determinant of its biological activity. Studies comparing different ester derivatives of 5-AED, such as the 3,17-dipropionate and the 3,17-dibutanoate, have been conducted to elucidate these structure-activity relationships.

In terms of cytotoxic activity against HeLa and K562 human cancer cells, both this compound and androstenediol dibutanoate have shown micromolar activity. dntb.gov.uamdpi.com However, the propionic esters, including this compound, exhibited the maximum cytostatic effect after five days of incubation. dntb.gov.uamdpi.com This suggests that the shorter propionate ester chain may confer a more potent or sustained antiproliferative effect compared to the longer butanoate chain in this context.

| Ester Derivative | Effect on Cancer Cells (HeLa, K562) | Effect on Normal Cells (Wi-38) |

| This compound | Maximum cytostatic effect dntb.gov.uamdpi.com | Stimulated growth by 30-50% dntb.gov.uamdpi.com |

| Androstenediol Dibutanoate | Micromolar cytotoxic activity dntb.gov.uamdpi.com | - |

Stereochemical Determinants of Receptor Recognition and Functional Selectivity

The stereochemistry of androstenediol and its derivatives is fundamental to their interaction with steroid receptors and subsequent biological responses. The specific three-dimensional arrangement of atoms in the steroid nucleus and its substituents dictates the binding affinity and selectivity for different receptors, such as estrogen receptors (ERα and ERβ) and androgen receptors (AR).

Recent structural studies have revealed that the parent compound, androstenediol, can stabilize the active conformation of both ERα and ERβ in a manner similar to estradiol (B170435). nih.gov The binding orientation of androstenediol is nearly identical in both ERα and ERβ, suggesting that subtle differences in van der Waals interactions within the ligand-binding pocket are responsible for its slight selectivity towards ERβ. nih.gov While specific crystallographic data for this compound is not as readily available, it is understood that the addition of the bulky dipropionate esters at the C-3 and C-17 positions would significantly alter its interaction with the receptor binding pockets. This alteration could lead to changes in receptor activation and the recruitment of co-regulatory proteins, thereby influencing its functional selectivity.

Relationship Between Molecular Structure and In Vitro Cytotoxicity/Cytoprotection

The molecular structure of this compound is directly linked to its dual actions of in vitro cytotoxicity against cancer cells and cytoprotection of normal cells. The presence of the propionate esters at the C-3 and C-17 positions appears to be a key feature for this differential activity.

As previously mentioned, this compound has demonstrated a significant cytostatic effect on HeLa and K562 cancer cells. dntb.gov.uamdpi.com This antiproliferative action is a notable characteristic of the esterified derivative. In parallel, the compound has shown the ability to stimulate the growth of normal Wi-38 cells, indicating a cytoprotective or growth-promoting effect on non-cancerous tissues. dntb.gov.uamdpi.com This suggests that the structural modifications introduced by esterification lead to interactions with cellular pathways that can differentiate between normal and cancerous cells, a highly desirable trait in therapeutic compound development.

Structural Basis for Antioxidant and Enzyme Inhibitory Activities

Regarding enzyme inhibition, the steroid nucleus of this compound can serve as a scaffold for designing inhibitors of various enzymes. For example, derivatives of similar steroids have been studied as inhibitors of 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme involved in the synthesis of active androgens and estrogens. tandfonline.com The presence and nature of substituents on the steroid ring system are crucial for the potency and selectivity of enzyme inhibition. tandfonline.com While specific studies on this compound as an enzyme inhibitor are limited, its structure suggests potential for interaction with the active sites of steroid-metabolizing enzymes.

Broader Academic Implications and Future Research Directions

Androstenediol (B1197431) Dipropionate as a Chemical Probe in Steroid Research

As a chemically modified version of a natural steroid, androstenediol dipropionate serves as an ideal chemical probe. Its esterified structure alters its pharmacokinetic profile, allowing researchers to study biological processes with modified temporal dynamics.

Androstenediol (ADIOL), the active form of the compound, is known to possess a complex relationship with steroid hormone receptors. It binds to both estrogen receptors (ERα and ERβ) and androgen receptors (AR), often with different affinities and downstream effects compared to primary hormones like estradiol (B170435) or testosterone (B1683101). nih.gov Studies have shown that while ADIOL can stimulate the proliferation of estrogen receptor-positive breast cancer cells, this action is mediated via ERs, whereas it can inhibit growth via ARs. nih.gov

This compound, as a pro-drug, is hydrolyzed in vivo to release androstenediol. This characteristic makes it a useful tool for investigating the sustained activation of these receptor pathways. By providing a longer-lasting pool of the active ligand, it allows for the study of long-term receptor occupancy, downstream gene regulation, and the potential for receptor desensitization or cross-talk between ER and AR signaling pathways in a controlled manner. nih.gov

The metabolic fate of endogenous steroids is a complex network of enzymatic conversions. Androstenediol is a direct metabolite of dehydroepiandrosterone (B1670201) (DHEA) and a precursor to testosterone. bio-rad.com The metabolic pathways involving these conversions are critical for maintaining hormonal balance. This compound enters these pathways only after the cleavage of its two propionate (B1217596) ester groups by cellular esterases.

This two-step activation process allows it to be used as a probe to study the kinetics and tissue-specific activity of esterase enzymes in steroid metabolism. Furthermore, by introducing a modified steroid into the system, researchers can trace its conversion and identify potential alternative or previously uncharacterized metabolic routes that may not be prominent for the endogenous, unesterified parent compound. nih.govnih.gov

Synthetic modification of a steroid's structure can lead to significantly different cellular outcomes. Research has demonstrated that this compound exhibits distinct effects on different cell types when compared to its precursors. A 2024 study highlighted its potent cytostatic effects on human cancer cell lines, including HeLa and K562, after long-term incubation. nih.govnih.gov In contrast, the same compound stimulated the growth of normal Wi-38 fibroblast cells by 30-50%, indicating a cytoprotective role in noncancerous tissues. nih.govdntb.gov.ua

Additionally, these synthetic derivatives have shown antioxidant properties by reducing reactive oxygen species (ROS). nih.govdntb.gov.ua These differential effects make this compound a valuable tool for dissecting the cellular mechanisms that distinguish cancerous and noncancerous cells and for understanding how structural modifications (in this case, propionate esters) can shift the biological activity of a steroid from cytotoxic to cytoprotective.

| Cell Line | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| HeLa, K562 | Human Cancer Cells | Maximum cytostatic effect during long-term incubation. | nih.gov |

| Wi-38 | Normal Human Fibroblasts | Stimulated growth by 30-50%, indicating cytoprotective properties. | nih.gov |

| Peripheral Blood Mononuclear Cells | Immune Cells | Exhibited antioxidant activity by reducing reactive oxygen species (ROS). | dntb.gov.ua |

Theoretical Applications in Chemical Biology and Drug Discovery Research

The principles learned from studying this compound have direct theoretical applications in the rational design of new drugs and the development of essential research tools.

The design and synthesis of steroid derivatives is a cornerstone of medicinal chemistry, aimed at enhancing bioavailability, tuning potency, and achieving target specificity. mdpi.com The esterification of a steroid, as seen in this compound, is a classic strategy to create a "pro-drug." The addition of the propionate groups increases the lipophilicity of the molecule, which can alter its absorption and distribution in the body. This modification can lead to a prolonged half-life, allowing for less frequent administration and more stable therapeutic levels of the active hormone. nih.gov

This concept of chemical modification is central to designing molecules that can modulate specific receptor subtypes or cellular pathways. By altering the ester group or other parts of the steroid backbone, it is theoretically possible to fine-tune receptor binding affinity, cofactor interaction, and subsequent gene transcription, leading to more precise therapeutic effects. pnas.orgnih.gov

In academic and clinical research, the accurate detection and quantification of hormones and their metabolites are paramount. Synthetic steroid esters, once purified and well-characterized, serve as critical research reagents and analytical standards. researchgate.net The esters of endogenous steroids are frequently used as doping agents to prolong the half-life of the active compound, making their detection a key focus in sports science and anti-doping efforts. nih.gov

Chemically synthesized standards like this compound are essential for developing and validating sensitive detection methods, such as liquid chromatography-mass spectrometry (LC-MS). nih.gov These standards are used to create spectral libraries and to ensure the accuracy and reproducibility of assays that screen for these compounds in biological matrices like blood or plasma. researchgate.netresearchgate.net Their stability and known chemical structure provide a reliable benchmark for identifying and quantifying their presence, which is fundamental for both research and regulatory purposes.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Androstenediol (androst-5-ene-3β,17β-diol; ADIOL) |

| Dehydroepiandrosterone (DHEA) |

| Testosterone |

| Estradiol |

Unexplored Research Avenues and Methodological Advancements

The study of this compound and similar exogenous steroids presents numerous opportunities for methodological innovation. Future research could pivot towards more sophisticated techniques to elucidate its cellular and systemic effects with greater precision.

The precise localization of this compound within cellular and tissue microenvironments is crucial to understanding its mechanisms of action. While challenging due to the low abundance and poor ionization of steroids, several advanced spectroscopic and imaging techniques offer theoretical pathways for such investigations. nih.gov

Mass Spectrometry Imaging (MSI) stands out as a powerful tool for mapping the spatial distribution of molecules in tissues. nih.gov Techniques like matrix-assisted laser desorption/ionization (MALDI) MSI, particularly when combined with on-tissue chemical derivatization (OTCD), could enhance the detection of this compound and its metabolites. nih.gov Derivatization helps to overcome the poor ionization yields of neutral steroids, allowing for more sensitive quantification within specific tissue regions. nih.gov Silver-cationized steroids in tandem MS is another method that can produce distinctive fragmentation patterns, allowing for confident annotation of steroids at the regioisomeric level without prior derivatization. nih.gov

Other spectroscopic methods, such as Terahertz (THz) and Raman spectroscopy, could also be adapted for steroid analysis. unibe.ch These techniques can identify unique spectral features of steroid structures, potentially enabling their detection in complex biological samples. unibe.ch For broader distribution studies, quantitative whole-body autoradiography (QWBA) using a radiolabeled version of this compound could provide a macroscopic view of its journey through a living system, identifying target organs and tissues. qps.com At the subcellular level, combining QWBA with microautoradiography (MARG) could offer insights into cell-level activity. qps.com

The following table summarizes potential techniques for cellular localization:

| Technique | Abbreviation | Potential Application for this compound | Key Advantage |

|---|---|---|---|

| Mass Spectrometry Imaging | MSI | High-resolution mapping of the compound and its metabolites within tissue sections. nih.gov | Provides spatial distribution data without the need for radioactive labeling. nih.gov |

| Terahertz Spectroscopy | THz Spectroscopy | Identification of the compound in complex matrices based on unique spectral absorption features. unibe.ch | Non-destructive and can be used for analyzing thin films or bulk samples. unibe.chresearchgate.net |

| Quantitative Whole-Body Autoradiography | QWBA | Tracking the distribution of a radiolabeled form of the compound across the entire body over time. qps.com | Provides quantitative data on drug distribution in key tissues and organs. qps.com |

| Fluorescence Imaging | - | Visualization of cellular uptake and localization by tagging the steroid with a fluorescent probe. | Enables real-time tracking in living cells, though may be limited by the bulky nature of fluorescent tags. sigmaaldrich.com |

Computational modeling offers a powerful, cost-effective approach to investigate the molecular interactions that underpin the biological activity of this compound. sci-hub.box These in silico methods can predict binding affinities, elucidate mechanisms of action, and guide the development of novel compounds. mdpi.com

Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. mdpi.com For this compound, docking studies could simulate its interaction with the ligand-binding domain of the androgen receptor (AR) or other potential nuclear receptors. nih.gov Such models can identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds or hydrophobic contacts, providing a structural basis for the compound's activity. nih.govmdpi.com

To account for the dynamic nature of proteins, molecular dynamics (MD) simulations can be employed. sci-hub.box An MD simulation tracks the motions of atoms over time, offering insights into the stability of the ligand-receptor complex and revealing conformational changes that may occur upon binding. mdpi.com For example, simulations could assess how this compound stabilizes the active conformation of the AR or how it is processed by metabolic enzymes like those in the cytochrome P450 superfamily. sci-hub.box This approach can also be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking alone. sci-hub.box

| Computational Method | Description | Application to this compound Research |

|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a ligand within the active site of a target protein. mdpi.com | To model interactions with the androgen receptor and key metabolic enzymes. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to analyze the stability and dynamics of the ligand-protein complex over time. sci-hub.box | To assess the stability of the compound in the binding pocket and understand induced conformational changes. mdpi.com |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features necessary for biological activity. nih.gov | To build a model of the key features of this compound required for receptor activation or enzyme inhibition. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats the active site with high-accuracy quantum mechanics and the rest of the protein with classical molecular mechanics. | To study the electronic details of enzymatic reactions involving the compound, such as hydrolysis of the dipropionate esters. |

The effects of a steroid are rarely confined to a single signaling pathway. A systems biology approach, which integrates computational and experimental methods, provides a holistic framework for understanding the widespread impact of this compound on complex biological networks. researchcorridor.org This approach moves beyond a one-target, one-effect model to map the intricate web of interactions involving genes, proteins, and metabolites. researchcorridor.org

By utilizing high-throughput technologies such as transcriptomics (RNA-seq) and proteomics (mass spectrometry), researchers can generate vast datasets detailing the changes in gene and protein expression in cells or tissues exposed to this compound. researchcorridor.org This data can then be used to construct and analyze various biological networks. For instance, gene regulatory network analysis could identify transcription factors and co-regulators that are activated or repressed by the compound's interaction with the androgen receptor, revealing downstream genomic effects. nih.gov

Protein-protein interaction (PPI) networks can map the physical interactions between proteins, and analyzing these networks could show how this compound might alter cellular communication or the assembly of protein complexes. researchcorridor.org Similarly, metabolic network analysis could trace the compound's influence on cellular metabolism, identifying key enzymes and pathways that are modulated. mdpi.com Integrating these different network types can create comprehensive models that predict the systemic effects of the steroid, potentially identifying novel biomarkers or off-target effects. nih.gov

| Systems Biology Approach | High-Throughput Data Source | Potential Insight into this compound's Effects |

|---|---|---|

| Transcriptomics | RNA-Sequencing, Microarrays | Identifies genome-wide changes in gene expression, revealing the downstream targets of receptor activation. researchcorridor.org |

| Proteomics | Mass Spectrometry | Quantifies changes in the abundance of thousands of proteins, providing a direct view of the cellular response. researchcorridor.org |

| Metabolomics | Mass Spectrometry, NMR Spectroscopy | Profiles changes in small-molecule metabolites, mapping the impact on cellular metabolic pathways. mdpi.com |

| Network Biology | Integration of omics data | Constructs and analyzes interaction networks (gene regulatory, PPI, metabolic) to understand the holistic cellular impact. nih.gov |

Ethical Considerations in Steroid Research Methodology (academic perspective only)

Steroid research, particularly involving synthetic anabolic-androgenic steroids (AAS), carries a distinct set of ethical considerations that must be navigated from an academic and methodological standpoint. asep.org These considerations are grounded in the core principles of biomedical ethics: beneficence, non-maleficence, autonomy, and justice. idosr.orgidosr.org

From a research methodology perspective, the principle of non-maleficence (do no harm) is paramount. idosr.org When designing studies, researchers have an ethical obligation to minimize potential risks to participants. This involves careful consideration of the specific compound being studied, the proposed study duration, and the establishment of clear exclusion criteria to protect vulnerable individuals.

Informed consent is a critical component of participant autonomy. rojournals.org In the context of steroid research, this process must be exceptionally thorough. Researchers must ensure that participants fully comprehend not only the potential benefits but also the known and unknown risks associated with the substance under investigation. This includes transparent communication about the potential for both short-term and long-term health consequences. rojournals.orgresearchgate.net

The principle of beneficence , or the duty to act in the best interest of the participants, requires that the potential knowledge gained from the research outweighs the risks posed. idosr.orgrojournals.org The scientific merit of the study must be sound, with a clear and important research question that justifies the use of human subjects.

Finally, justice dictates the fair and equitable selection of research participants. idosr.org Researchers must avoid exploiting populations and ensure that the burdens and benefits of the research are distributed fairly. This also extends to the responsible reporting and dissemination of research findings, ensuring that results are not sensationalized or misinterpreted in ways that could promote misuse. asep.org The academic community has a moral and legal duty to report findings accurately and to contextualize them within the broader landscape of public health and safety. asep.org

常见问题

Q. What analytical methods are recommended for assessing the purity and impurity profile of androstenediol dipropionate in laboratory settings?

-

Methodological Guidance : High-performance liquid chromatography (HPLC) with UV detection is commonly used. For example, system suitability parameters include a flow rate of 1.2 mL/min, injection volume of 10 µL, and resolution ≥3.0 between analyte and internal standard peaks . Impurity analysis requires a mobile phase gradient with a run time three times the retention time of the analyte, tailing factor ≤1.5, and relative standard deviation (RSD) ≤2.0% for reproducibility .

-

Data Interpretation : Calculate impurities using the formula:

where = peak response of impurity, = total peak responses, and = relative response factor .

Q. What safety protocols should be followed when handling this compound in preclinical studies?

- Safety Measures :

- Use laboratory ventilation systems (e.g., fume hoods) and wear respiratory protection (dust respirators) to avoid inhalation .

- Wear nitrile gloves (tested for chemical permeation) and protective clothing to prevent skin contact, as the compound is classified as a potential carcinogen (Category 2) and reproductive toxicant (Category 1B) under EU regulations .

- Store at -20°C in airtight containers to ensure stability ≥5 years .

Q. How can researchers validate the synthesis pathway of this compound to ensure reproducibility?

- Methodological Guidance :

- Monitor intermediates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm structural integrity .

- Compare melting points (141–144°C) and optical rotation values against reference standards .

- Use isotopic labeling (e.g., deuterated analogs) to track reaction pathways and byproducts .

Advanced Research Questions

Q. How can discrepancies in pharmacokinetic data for this compound be resolved across different experimental models?

- Analytical Approach :

- Conduct cross-species comparisons (e.g., rat vs. human hepatocyte assays) to assess metabolic conversion rates to testosterone, accounting for interspecies variability in cytochrome P450 enzymes .

- Use compartmental modeling to reconcile differences in bioavailability between intravenous, oral, and inhaled administration routes .

- Data Reconciliation : Apply Bayesian statistical frameworks to integrate conflicting datasets, prioritizing studies with rigorous validation (e.g., RSD ≤2% in analytical methods) .

Q. What experimental designs are optimal for studying the stability of this compound under varying environmental conditions?

- Methodological Guidance :

- Accelerated stability testing: Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation products via HPLC-UV .

- Solvate formation studies: Characterize anhydrous vs. solvated crystalline forms using X-ray diffraction and thermal gravimetric analysis (TGA), as solvates may alter dissolution rates in dry powder formulations .

- Statistical Considerations : Use factorial design experiments to evaluate interactions between temperature, humidity, and light exposure .

Q. How can researchers address ethical and regulatory challenges in human studies involving this compound?

- Ethical Framework :

- Obtain approval from institutional review boards (IRBs) with explicit documentation of carcinogenic risk mitigation (e.g., exclusion of pregnant participants) .

- Adhere to EU Annex VI and OSHA 1910.1200 regulations for hazard communication in informed consent forms .

- Methodological Compliance : Implement double-blinded randomized controlled trials (RCTs) with pre-specified stopping rules for adverse events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。